5-(cyclohexylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the class of 1,5-benzodiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a cyclohexanecarbonyl group attached to a tetrahydro-1,5-benzodiazepin-2-one core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the nitration of 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydro-benzodiazepinones can yield highly substituted derivatives . The reaction conditions typically involve the use of potassium nitrate in cold concentrated sulfuric acid, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nitration reactions typically involve potassium nitrate and sulfuric acid.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms, and various substituted benzodiazepinones .
Scientific Research Applications
5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer effects.
7,8-Dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one: Studied for its electronic properties and interactions.
Uniqueness
5-CYCLOHEXANECARBONYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific cyclohexanecarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(cyclohexanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-15-10-11-18(14-9-5-4-8-13(14)17-15)16(20)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) |
InChI Key |
GDXWGTJCGQNNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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